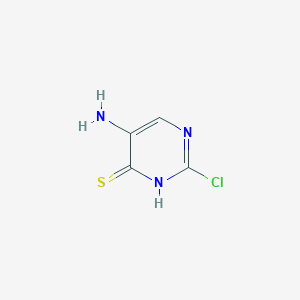

5-Amino-2-chloropyrimidine-4(3H)-thione

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H4ClN3S |

|---|---|

Molecular Weight |

161.61 g/mol |

IUPAC Name |

5-amino-2-chloro-1H-pyrimidine-6-thione |

InChI |

InChI=1S/C4H4ClN3S/c5-4-7-1-2(6)3(9)8-4/h1H,6H2,(H,7,8,9) |

InChI Key |

DCCXAOMYUJGYHX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=S)NC(=N1)Cl)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Amino 2 Chloropyrimidine 4 3h Thione and Analogous Pyrimidine 4 3h Thiones

Crafting the Pyrimidine-4(3H)-thione Core

The construction of the fundamental pyrimidine-4(3H)-thione ring system is paramount and can be achieved through several elegant synthetic strategies.

The Foundational Role of Thiourea (B124793) in Cyclocondensation Reactions

Cyclocondensation reactions utilizing thiourea or its derivatives represent a classic and widely employed method for assembling the pyrimidine-4(3H)-thione core. nih.gov This approach typically involves the reaction of a three-carbon precursor with thiourea. For instance, the Biginelli reaction, a well-known multicomponent reaction, can be adapted to produce dihydropyrimidinethiones through the condensation of an aldehyde, a β-dicarbonyl compound, and thiourea. nih.govmdpi.com These dihydropyrimidine (B8664642) derivatives can then be further modified to yield the target aromatic pyrimidine-4(3H)-thiones.

The versatility of this method is demonstrated in the synthesis of various pyrimidine-thiones. For example, the condensation of acetylacetone, an aromatic aldehyde, and thiourea can yield 1,2,3,4-tetrahydropyrimidine-2-thiones. researchgate.net Similarly, reacting arylacetoacetamides with aromatic aldehydes and thiourea provides another route to dihydropyrimidinones. nih.gov These reactions are often catalyzed by acids or facilitated by microwave irradiation to enhance reaction rates and yields. nih.govmdpi.com

Efficiency Through Multicomponent Reactions

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules like pyrimidine-4(3H)-thiones from simple starting materials in a single step. nih.govacsgcipr.org These reactions avoid the need for isolating intermediates, thereby saving time and resources. nih.gov

A notable example is the one-pot synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives through the condensation of barbituric acid, thiourea, and an aromatic aldehyde. researchgate.net This reaction, often catalyzed by agents like ceric ammonium (B1175870) nitrate (B79036) in an aqueous medium, highlights the environmentally friendly nature of some MCRs. researchgate.net The mechanism of such reactions generally involves a sequence of steps including Knoevenagel condensation, Michael addition, and subsequent cyclization. nih.gov The flexibility of MCRs allows for the generation of a wide diversity of pyrimidine-based structures by varying the starting components. acsgcipr.orgresearchgate.net

Tailoring the Pyrimidine (B1678525) Ring: Introduction of Key Substituents

Once the pyrimidine-4(3H)-thione core is established, the next critical phase involves the precise installation and manipulation of substituents at specific positions on the ring to achieve the desired 5-amino-2-chloro configuration.

Strategic Chlorination and Amination

The introduction of a chlorine atom at the C2-position and an amino group at the C5-position is crucial for the final structure of 5-Amino-2-chloropyrimidine-4(3H)-thione.

Chlorination: The conversion of a hydroxyl or oxo group on the pyrimidine ring to a chloro substituent is a common transformation. nih.gov Phosphorus oxychloride (POCl₃) is a frequently used reagent for this purpose. nih.govmdpi.com For instance, 2,4-dihydroxypyrimidines can be converted to their corresponding 2,4-dichloro derivatives by treatment with POCl₃. wipo.int More recent, solvent-free methods using equimolar amounts of POCl₃ have been developed to improve the environmental footprint and safety of this reaction on a larger scale. nih.gov

Amination: The introduction of an amino group can be achieved through various methods. One common strategy involves the amination of a chloro-substituted pyrimidine. nih.govacs.org This nucleophilic aromatic substitution (SNAr) can be carried out using different amines. researchgate.net The reaction conditions can be tuned, for example, by using an acid catalyst, to promote the reaction while minimizing side reactions like solvolysis. nih.govacs.org Microwave-assisted synthesis has also been shown to be an effective method for the amination of chloropyrimidines. nih.gov

Incorporating the Thione Moiety

The final step in constructing the target molecule involves the introduction of the thione (C=S) group at the C4-position. This is typically achieved through a thionation reaction, where a carbonyl group (C=O) is converted into a thiocarbonyl group.

Lawesson's reagent and phosphorus pentasulfide (P₂S₅) are the most common and effective reagents for this transformation. researchgate.netresearchgate.net The choice of reagent and reaction conditions, such as the solvent (e.g., toluene (B28343) or dioxane), can influence the efficiency of the thionation process. researchgate.net This method has been successfully applied to a variety of pyrimidinone systems, including fused bicyclic and tricyclic derivatives. researchgate.netresearchgate.net The thionation of a pyrimidin-4(3H)-one precursor is a direct and reliable route to the desired pyrimidine-4(3H)-thione. rsc.orgrsc.org

A Glimpse into Reaction Mechanisms

The synthetic pathways described above are governed by well-established reaction mechanisms.

The cyclocondensation reactions to form the pyrimidine ring often proceed through an initial condensation to form an intermediate, which then undergoes an intramolecular cyclization followed by dehydration or elimination of a small molecule to yield the aromatic ring. researchgate.net

Multicomponent reactions, such as the Biginelli reaction, are believed to proceed through a series of interconnected steps. The generally accepted mechanism involves an initial Knoevenagel condensation between the aldehyde and the β-dicarbonyl compound, followed by a Michael addition of thiourea, and finally a cyclization and dehydration step to form the dihydropyrimidine ring. nih.gov

The chlorination of hydroxypyrimidines with POCl₃ likely involves the formation of a chlorophosphate intermediate, which is then displaced by a chloride ion.

The amination of chloropyrimidines is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which then eliminates a chloride ion to give the aminated product. researchgate.net

The thionation of a carbonyl group with Lawesson's reagent or P₂S₅ is thought to proceed through a four-membered thioxaphosphetane intermediate, which then fragments to yield the thiocarbonyl compound and a phosphorus-oxygen byproduct. researchgate.netresearchgate.net

Nucleophilic Substitution Mechanisms in Halogenated Pyrimidines

The pyrimidine ring, being an electron-deficient heterocycle, is susceptible to nucleophilic attack, particularly when substituted with good leaving groups such as halogens. The reactivity of halogenated pyrimidines in nucleophilic aromatic substitution (SNAr) reactions is a cornerstone of their functionalization. In di- and tri-substituted pyrimidines, the positions of the halogen atoms and the nature of other substituents on the ring dictate the regioselectivity of the substitution.

For the synthesis of compounds like this compound, a key precursor is 2,4-dichloro-5-aminopyrimidine. The synthesis of this intermediate can be achieved from 5-nitrouracil (B18501) through a chlorination reaction followed by the reduction of the nitro group. wipo.intgoogle.com

The differential reactivity of the two chlorine atoms in 2,4-dichloro-5-aminopyrimidine is crucial for selective functionalization. The chlorine at the C4 position is generally more reactive towards nucleophiles than the chlorine at the C2 position. This is attributed to the electronic influence of the ring nitrogen atoms, which preferentially activate the C4 and C6 positions for nucleophilic attack. The presence of an amino group at the C5 position further modulates this reactivity.

The introduction of the thione functionality at the C4 position can be achieved through a nucleophilic substitution reaction using a sulfur nucleophile, such as thiourea or a hydrosulfide (B80085) salt. For instance, the reaction of 2,4-dichloro-5-aminopyrimidine with thiourea would likely proceed via an initial attack of the sulfur nucleophile at the more reactive C4 position, leading to the displacement of the chloride ion. Subsequent hydrolysis of the resulting isothiouronium salt would yield the desired pyrimidine-4(3H)-thione.

The table below summarizes the general reactivity patterns in the nucleophilic substitution of dichloropyrimidines.

| Starting Material | Nucleophile | Position of Substitution | Product Type |

| 2,4-Dichloropyrimidine | Amine | C4 favored | 2-Chloro-4-aminopyrimidine |

| 2,4-Dichloropyrimidine | Alkoxide | C4 favored | 4-Alkoxy-2-chloropyrimidine |

| 2,4-Dichloro-5-nitropyrimidine | Amine | C4 highly favored | 2-Chloro-5-nitro-4-aminopyrimidine nih.gov |

It is important to note that reaction conditions, such as the nature of the solvent and the presence of a base, can significantly influence the outcome of these substitution reactions. mdpi.com In some cases, unexpected reaction products can be formed due to solvolysis or other side reactions. mdpi.comresearchgate.net

Intramolecular Cyclization and Condensation Processes

Intramolecular cyclization and condensation reactions represent another powerful strategy for the synthesis of pyrimidine-4(3H)-thiones and their fused analogs. These reactions typically involve the formation of the pyrimidine ring from acyclic precursors.

A common approach involves the condensation of a three-carbon component with a molecule containing an N-C-N fragment, such as thiourea. For the synthesis of 5-aminopyrimidine-4(3H)-thiones, a suitably substituted three-carbon synthon is required. For example, a compound containing a nitrile group, an amino group, and a reactive center for cyclization could be employed.

The general principle of this approach is illustrated by the reaction of an α-cyanoketone with thiourea. The reaction proceeds through an initial condensation, followed by an intramolecular cyclization and tautomerization to yield the stable pyrimidine-4(3H)-thione ring system. The substituents on the final pyrimidine ring are determined by the structure of the initial three-carbon component.

Another relevant method involves the use of thionating agents like Lawesson's reagent. nih.govorganic-chemistry.org This reagent is effective in converting carbonyl groups into thiocarbonyl groups. For instance, a pre-formed 5-amino-2-chloropyrimidin-4(3H)-one could be treated with Lawesson's reagent to directly install the thione functionality. The reaction with Lawesson's reagent proceeds through a thiaoxaphosphetane intermediate. organic-chemistry.org

The following table provides examples of cyclization and condensation reactions leading to pyrimidine and related heterocyclic systems.

| Reactant 1 | Reactant 2 | Reaction Type | Product |

| β-Dicarbonyl Compound | Thiourea | Condensation/Cyclization | Pyrimidine-4(3H)-thione derivative |

| α-Cyano Ketone | Thiourea | Condensation/Cyclization | Aminopyrimidine-4(3H)-thione derivative |

| 2-Aminobenzamide | Thiophosgene | Cyclization | 2-Thioquinazolin-4-one derivative |

These synthetic methodologies provide a versatile toolkit for the preparation of this compound and a wide array of analogous pyrimidine-4(3H)-thiones, which are valuable scaffolds in medicinal chemistry and materials science.

Chemical Reactivity and Transformations of 5 Amino 2 Chloropyrimidine 4 3h Thione

Reactivity of the Thione Group

The thione group is a central hub of reactivity in the molecule, participating in tautomerism, acting as a potent nucleophile, and undergoing transformations at the carbon-sulfur double bond.

Thione-Thiol Tautomerism: Equilibrium and Factors Influencing Tautomeric Preference

5-Amino-2-chloropyrimidine-4(3H)-thione exists in a tautomeric equilibrium with its thiol form, 5-amino-2-chloro-4-mercaptopyrimidine. This equilibrium is a dynamic process where a proton is transferred between the nitrogen atom at position 3 and the exocyclic sulfur atom. The predominant tautomer is significantly influenced by the surrounding chemical environment, particularly the solvent.

The preference for the thione form in many conditions is also rationalized by the fact that sulfur, due to its larger size compared to oxygen, is better able to stabilize a negative charge, which is a feature of one of the key resonance contributors of the thione tautomer. nih.gov

| Condition | Predominant Tautomer | Key Influencing Factor | Reference |

|---|---|---|---|

| Gas Phase | Thiol (5-amino-2-chloro-4-mercaptopyrimidine) | Inherent molecular stability | researchgate.net |

| Nonpolar Solvents (e.g., Dioxane, Dichloroethane) | Thiol (5-amino-2-chloro-4-mercaptopyrimidine) | Minimal solvent-solute interaction | rsc.orgnih.gov |

| Polar Solvents (e.g., Water, Ethanol) | Thione (this compound) | Hydrogen bonding and solvent polarity | rsc.orgnih.govnih.gov |

| Aqueous Medium (Computational) | Thione (this compound) | Stabilization energy (approx. 6.47 kcal/mol) | researchgate.net |

Nucleophilic Character of the Sulfur Atom and S-Alkylation Reactions

The sulfur atom, particularly in the thiolate conjugate base of the thiol tautomer, is a powerful nucleophile. nih.govrsc.org This high nucleophilicity drives S-alkylation reactions, where an alkyl group is introduced onto the sulfur atom, yielding 4-(alkylthio)pyrimidine derivatives. These reactions are typically carried out by treating the pyrimidine-thione with an alkyl halide in the presence of a base.

For instance, the S-alkylation of related 3,4-dihydro-1H-pyrimidine-2-thiones with ethyl chloroacetate (B1199739) proceeds efficiently when heated in ethanol, leading to the formation of the corresponding S-substituted product. nih.gov The success of the reaction is confirmed by the disappearance of the C=S signal in the 13C-NMR spectrum and the appearance of signals corresponding to the new alkylthio group. nih.gov This transformation is valuable as the resulting 4-alkylthio group can serve as a versatile synthetic handle for further functionalization. nih.gov

| Reactant | Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Pyrimidine-thione | Alkyl Halide (e.g., R-X) | Base | 4-(Alkylthio)pyrimidine | nih.govnih.gov |

| 3,4-Dihydro-1H-pyrimidine-2-thione | Ethyl chloroacetate | Ethanol, heat | Ethyl [(1,6-dihydro-pyrimidin-2-yl)sulfanyl]acetate | nih.gov |

| Thiourea (B124793) (for in situ thione formation) | β-Ketoester, then Alkyl Halide | Base (e.g., KOH) | 4-Pyrimidone-2-thioether | nih.gov |

Reactions Involving the Thiocarbonyl Group (C=S)

The carbon-sulfur double bond of the thione group can undergo various chemical transformations. One significant reaction is desulfurization, which involves the removal of the sulfur atom. For example, 1,3-diaryl-2-thioxopyrimidine-4,6(2H,5H)-diones can be desulfurized to the corresponding hexahydropyrimidine-4,6-diones using reagents like nickel boride at ambient temperature. rsc.org This reaction effectively converts the thiocarbonyl group into a carbonyl group or a methylene (B1212753) group depending on the substrate and reaction conditions.

Furthermore, the thiocarbonyl group imparts specific photochemical properties. Thionation, the conversion of a carbonyl to a thiocarbonyl group, can create potent photosensitizers. Thionated pyrimidine (B1678525) derivatives, such as thieno[3,4-d]pyrimidin-4(3H)-thione, have been shown to efficiently populate a reactive triplet state upon photoactivation and generate singlet oxygen, making them potentially useful in photodynamic therapy. rsc.org

Transformations Involving the Amino and Chloro Substituents

The amino and chloro groups on the pyrimidine ring are not mere spectators; they actively participate in a range of reactions, significantly broadening the synthetic utility of the parent molecule.

Reactions at the Amino Group (e.g., Acylation, Condensation)

The exocyclic amino group at the C5 position is a nucleophilic center that readily undergoes reactions such as acylation and condensation.

Acylation: The amino group can be acylated by reacting with acylating agents like acid chlorides or anhydrides. This reaction introduces an acyl group onto the nitrogen atom, forming an amide linkage. For example, the related compound 2-amino-5-chloropyridine (B124133) can be acylated to yield products like 5-chloro-3-nitro-2-fluoroacylamidopyridine after a nitration step. google.com This type of transformation is fundamental in modifying the electronic and steric properties of the molecule and is often used in the synthesis of complex pharmaceutical intermediates.

Condensation: The primary amino group can condense with carbonyl compounds, such as aldehydes and ketones. The reaction typically proceeds via a nucleophilic addition of the amine to the carbonyl carbon to form an unstable hemiaminal intermediate, which then eliminates a molecule of water to form a C=N double bond (an imine or Schiff base). wikipedia.org This reaction is a cornerstone for building larger molecular architectures. For instance, 5-amino-4,6-dichloro-2-methylpyrimidine (B1270343) undergoes condensation with 1-acetyl-2-imidazolin-2-one, demonstrating the reactivity of the 5-amino group in a similar pyrimidine system. wikipedia.org

Reactivity of the Chloro Substituent (e.g., Nucleophilic Displacement)

The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr). The pyrimidine ring's electron-deficient nature, caused by the two electronegative nitrogen atoms, activates the halogen for displacement by a variety of nucleophiles. The C2 and C4/C6 positions are particularly activated. rsc.org

Studies on 2-chloropyrimidine (B141910) show it is significantly more reactive than other chloro-substituted heteroaromatics like chloropyrazine. ias.ac.in The reaction of 2-amino-4-chloro-pyrimidine derivatives with various amines under microwave irradiation is a well-established method for synthesizing substituted aminopyrimidines, where the chlorine at the 4-position is displaced. nih.gov Similarly, the C2-chloro substituent in this compound is an active site for nucleophilic attack. Amines, alkoxides, and other nucleophiles can displace the chloride, providing a key route for further derivatization of the pyrimidine core. arkat-usa.org Reactions are often facilitated by base and can sometimes be promoted by acid catalysis, particularly for less reactive chloropyrimidines. arkat-usa.org

| Substrate | Nucleophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Chloropyrimidine | Primary/Secondary Amines | KF, Water | 2-Aminopyrimidine (B69317) | ias.ac.in |

| 2-Amino-4-chloro-pyrimidine | Substituted Amines | Microwave, 120-140 °C, TEA | N4-Substituted-2-aminopyrimidine | nih.gov |

| Chloropyrimidines | 3-Aminopyrrole | DIPEA or Acetic Acid | Pyrrolylaminopyrimidine | arkat-usa.org |

| 5-Amino-2-chloropyridine | 2,6-Dimethylphenylboronic acid | Suzuki-Miyaura Coupling | 5-Amino-2-(2,6-dimethylphenyl)pyridine | sigmaaldrich.com |

Formation of Fused and Bridged Heterocyclic Systems from Pyrimidine-4(3H)-thiones

The inherent reactivity of the amino, chloro, and thione groups in the pyrimidine ring allows for various cyclization and annulation reactions, leading to the formation of complex molecular architectures.

Annulation to Form Bicyclic Systems (e.g., Thienopyrimidines, Pyrimido[4,5-d]pyrimidines)

The construction of bicyclic systems from pyrimidine-4(3H)-thiones is a well-established strategy. The amino and thione groups are key players in these transformations, readily reacting with bifunctional electrophiles to build a new fused ring.

Thienopyrimidines:

The synthesis of thienopyrimidines often involves the reaction of a substituted aminopyrimidine with reagents that can form a thiophene (B33073) ring. For instance, starting from an aminothiophene precursor, cyclization with formamide (B127407) can yield thieno[2,3-d]pyrimidin-4(3H)-ones. nih.govnih.govnih.gov Subsequent modifications, such as chlorination with phosphoryl chloride followed by reaction with amines, can introduce diversity at various positions of the thienopyrimidine core. nih.gov The Gewald reaction is another powerful method for synthesizing substituted aminothiophenes, which can then be cyclized to form the thienopyrimidine scaffold. nih.gov

A general approach involves the reaction of 2-amino-3-carbethoxy-4,5-disubstituted thiophenes with various reagents to construct the pyrimidine ring. nih.gov For example, reaction with formamide and formic acid can lead to the formation of thieno[3,2-d]pyrimidine (B1254671) derivatives. yu.edu.jo

Table 1: Synthesis of Bicyclic Thienopyrimidine Systems

| Starting Material | Reagent(s) | Fused System | Reference(s) |

|---|---|---|---|

| 2-Amino-3-carbethoxy-4,5-disubstituted thiophenes | Formamide | Thieno[2,3-d]pyrimidin-4-one | nih.govnih.gov |

| 2-Amino-3-carbethoxy-4,5-disubstituted thiophenes | Phenylisothiocyanate | 3-Phenyl-2-thioxo-thieno[2,3-d]pyrimidin-4-one | nih.gov |

| 3-Amino-2-acyl-4-cyano-5-phenylaminothiophene | Formamide, Formic acid | Thieno[3,2-d]pyrimidine | yu.edu.jo |

| Phenylacetaldehyde, Ethyl 3-cyanopropanoate | 1. Heat 2. Formamide 3. POCl₃ | 4-Chloro-thienopyrimidine | nih.gov |

Pyrimido[4,5-d]pyrimidines:

The synthesis of the pyrimido[4,5-d]pyrimidine (B13093195) skeleton can be achieved through various routes, often utilizing multicomponent reactions. rsc.org One common method involves the condensation of aminouracil derivatives with aldehydes and primary amines. researchgate.net For example, the reaction of 6-aminouracils with formaldehyde (B43269) and aromatic amines can afford tetrahydropyrimido[4,5-d]pyrimidine-diones. rsc.orgresearchgate.net Biginelli-type reactions involving barbituric acid, aldehydes, and urea (B33335) or thiourea also provide an efficient route to these bicyclic systems. rsc.org Furthermore, the reaction of support-bound aminopyrimidines with isocyanates can be used in solid-phase synthesis to produce pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones. researchgate.net

Extension to Tricyclic and Polycyclic Frameworks

The bicyclic systems derived from this compound serve as versatile intermediates for the construction of more complex tricyclic and polycyclic frameworks.

For example, thienopyrimidine derivatives can be further functionalized to build additional rings. The diazotization of an amino-substituted thienopyrimidine can yield a triazine ring, which can then undergo nucleophilic substitution to introduce further diversity. acgpubs.org Reaction of an aminothienopyrimidine with carbon disulfide can lead to a dithiopyrimido[4',5':4,5]thieno[2,3-d]pyrimidine, a tricyclic system. acgpubs.org Similarly, reaction with phenyl isothiocyanate can produce an iminopyrimidothienopyrimidine derivative. acgpubs.org

Another strategy involves the synthesis of pyrimido[4,5-b]quinolines, which are tricyclic structures, through reactions like Vilsmeier-Haack formylation or one-pot three-component reactions involving aminopyrimidinones. rawdatalibrary.netroyalsocietypublishing.org

Table 2: Formation of Tricyclic and Polycyclic Systems

| Bicyclic Precursor | Reagent(s) | Fused System | Reference(s) |

|---|---|---|---|

| 5-Amino-thieno[2,3-d]pyrimidine | NaNO₂, Acid | Pyrimido[5',4':4,5]thieno[3,2-d] nih.govnih.govmdpi.comtriazine | acgpubs.org |

| 5-Amino-thieno[2,3-d]pyrimidine | Carbon Disulfide | Pyrimido[4',5':4,5]thieno[2,3-d]pyrimidine-2,4-dithione | acgpubs.org |

| 5-Amino-thieno[2,3-d]pyrimidine | Phenyl isothiocyanate | Iminopyrimido[4',5':4,5]thieno[2,3-d]pyrimidine | acgpubs.org |

| 6-Aminopyrimidinone, Dimedone, Aromatic Aldehyde | Ultrasound Irradiation | Pyrimido[4,5-b]quinoline-4,6-dione | royalsocietypublishing.org |

Cyclization Reactions Leading to Triazole, Thiazole (B1198619), and Imidazole (B134444) Fusions

The reactive amino and thione functionalities of the pyrimidine core are instrumental in the formation of fused five-membered heterocyclic rings such as triazoles, thiazoles, and imidazoles.

Triazole Fusions:

Triazolopyrimidines can be synthesized through several methods. One approach is the oxidative cyclization of pyrimidin-2-yl-amidines. nih.gov Another common method involves the reaction of a hydrazine-substituted pyrimidine with reagents that provide the final carbon atom of the triazole ring. For instance, a 4-hydrazinothienopyrimidine can be reacted with chloroacetyl chloride to form an intermediate that can be cyclized. nih.gov The reaction of pyrimidine-2-thione derivatives with hydrazonoyl halides is also a known route to triazolino[4,3-a]pyrimidines. eurjchem.com

Thiazole Fusions:

The synthesis of thiazolopyrimidines often proceeds via the Hantzsch-type condensation of dihydropyrimidine-thiones with α-halo ketones like phenacyl bromides. biointerfaceresearch.comijnc.ir The reaction of 5,6-diaminothiouracil with phenacyl bromides can also lead to the formation of fused thiazole rings. nih.gov

Imidazole Fusions:

Imidazo[1,2-a]pyrimidines are a significant class of fused heterocycles. nih.gov They can be synthesized by the condensation of 2-aminopyrimidine with α-haloketones, such as 2-bromoacetophenone. nih.gov This reaction leads to the formation of the fused imidazole ring. nih.govnih.gov

Table 3: Synthesis of Fused Triazole, Thiazole, and Imidazole Systems

| Starting Material | Reagent(s) | Fused System | Reference(s) |

|---|---|---|---|

| Pyrimidine-2-thione derivative | Hydrazonoyl halide | Triazolino[4,3-a]pyrimidine | eurjchem.com |

| 4-Hydrazinothienopyrimidine | Chloroacetyl chloride | Triazolothienopyrimidine | nih.gov |

| Dihydropyrimidine-2(1H)-thione | Phenacyl bromide | Thiazolo[3,2-a]pyrimidine | biointerfaceresearch.com |

| 2-Aminopyrimidine | 2-Bromoacetophenone | Imidazo[1,2-a]pyrimidine | nih.gov |

Derivatization Strategies and Analogue Design Based on 5 Amino 2 Chloropyrimidine 4 3h Thione

Structural Modifications at Pyrimidine (B1678525) Ring Positions

Introduction of Aromatic and Heteroaromatic Moieties

The introduction of aromatic and heteroaromatic substituents onto the pyrimidine framework is a widely employed strategy to modulate the electronic and steric properties of the resulting compounds. For instance, novel 5-substituted amino-2,4-diamino-8-chloropyrimido-[4,5-b]quinolines have been designed and synthesized, demonstrating the feasibility of incorporating complex aromatic systems. nih.gov This approach often involves nucleophilic substitution reactions where the chlorine atom at the C2 or C4 position is displaced by an appropriate amine-containing aromatic or heteroaromatic group. nih.govmdpi.com The synthesis of 2-aminopyrimidine (B69317) derivatives has been achieved by reacting 2-amino-4,6-dichloropyrimidine (B145751) with various amines, showcasing a straightforward method for introducing such moieties. mdpi.com

Alkylation and Arylation at Nitrogen and Sulfur Centers

The nitrogen and sulfur atoms within the 5-Amino-2-chloropyrimidine-4(3H)-thione scaffold are nucleophilic centers amenable to alkylation and arylation. These reactions are typically achieved by treating the parent compound with alkyl or aryl halides in the presence of a base. For example, the synthesis of 2-alkylthio-derivatives has been accomplished through the alkylation of the corresponding 3-substituted-2-thioxo-4,5-disubstituted-thieno[2,3-d]pyrimidin-4-ones. nih.govmdpi.com This strategy allows for the introduction of a wide range of lipophilic or functionalized side chains, which can be crucial for interacting with biological targets.

Synthesis of Fused Pyrimidine-Thione Analogues with Modified Ring Systems

Fusing additional rings to the pyrimidine-thione core is a powerful method for creating more complex and rigid molecular architectures. This approach has led to the development of several classes of fused heterocyclic systems with significant chemical and biological interest.

Synthesis and Functionalization of Thienopyrimidine-Thione Derivatives

Thienopyrimidine derivatives represent a significant class of fused heterocycles that can be synthesized from pyrimidine precursors. researchgate.net The construction of the thiophene (B33073) ring onto the pyrimidine core often involves the reaction of a suitably functionalized pyrimidine with reagents that can form the thiophene ring. For example, starting from 2-amino-3-carboethoxy-4,5-disubstituted thiophenes, a variety of thioxothienopyrimidinones and their derivatives have been prepared. nih.govresearchgate.net These thienopyrimidine systems can be further functionalized. For instance, the 4-chloro group of a 4-chlorothienopyrimidine derivative can undergo nucleophilic substitution with an aromatic amine to yield a 4-anilino derivative. nih.gov

Design and Preparation of Pyrimido[4,5-d]pyrimidine (B13093195) Systems

The synthesis of pyrimido[4,5-d]pyrimidine systems involves the construction of a second pyrimidine ring fused to the initial one. This can be achieved through various cyclization strategies. For instance, the reaction of 5-amino-pyrimidine derivatives with appropriate reagents can lead to the formation of the fused pyrimidine ring. mdpi.com These bicyclic structures are of interest due to their structural analogy to purines, which are fundamental components of nucleic acids.

Synthesis of Other Fused Pyrimidine Scaffolds (e.g., Pyrazolo-, Pyrrolo-, Thiazolo-, Imidazopyrimidines)

The versatility of the this compound core extends to the synthesis of a broad range of other fused pyrimidine scaffolds.

Pyrazolopyrimidines: These are structural analogs of purines and can be synthesized by constructing a pyrazole (B372694) ring onto the pyrimidine core. tsijournals.com

Pyrrolopyrimidines: The synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones has been achieved through domino C-N coupling/hydroamination reactions of alkynylated uracils. nih.gov

Thiazolopyrimidines: This class of compounds can be prepared by fusing a thiazole (B1198619) ring to the pyrimidine. For example, 3-aryl-7-(N,N-dialkylamino)-5-methylthiazolo[4,5-d]pyrimidine-2(3H)-thiones have been synthesized from 3-aryl-7-chloro-5-methylthiazolo[4,5-d]pyrimidine-2(3H)-thiones and secondary amines. nih.gov The starting materials for these syntheses can often be traced back to simpler pyrimidine or thiazole precursors. nih.govmdpi.com

Imidazopyrimidines: The synthesis of imidazopyrimidines can be accomplished through the cyclization of appropriately substituted diaminopyridines. mdpi.comaston.ac.uk

The diverse derivatization strategies outlined above highlight the immense potential of this compound as a building block in medicinal and materials chemistry. The ability to systematically modify its structure at various positions and to construct a wide array of fused ring systems provides a powerful platform for the rational design of novel compounds with tailored properties.

Pharmacological Research and Biochemical Target Engagement of 5 Amino 2 Chloropyrimidine 4 3h Thione Derivatives Excluding Human Clinical Trial Data, Dosage, Safety, and Adverse Effects

Antimicrobial Activity Investigations (In Vitro Studies)

The antimicrobial potential of pyrimidine (B1678525) derivatives, including those related to 5-Amino-2-chloropyrimidine-4(3H)-thione, has been explored against a variety of pathogenic microorganisms. These studies are critical in the search for new therapeutic agents to combat infectious diseases.

In vitro studies have demonstrated that certain fused pyrimidine derivatives possess significant antibacterial properties. For instance, a series of 7-amino-6-(1,3-benzothiazol-2-yl)-5-(aryl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one derivatives were synthesized and evaluated for their minimum inhibitory concentration (MIC) against both Gram-positive and Gram-negative bacteria. nih.gov The investigations revealed significant inhibitory effects against bacteria for the majority of the compounds, with MIC values ranging from 4 to 20 μmol/L. nih.gov

Notably, compounds featuring a 4-chlorophenyl or 4-fluorophenyl group at the 5-position of the pyrido[2,3-d]pyrimidine (B1209978) system showed enhanced activity. Specifically, the derivative with a 4-chlorophenyl substituent exhibited potent activity against Staphylococcus aureus and Bacillus subtilis (MIC of 4 μmol/L) and good activity against Escherichia coli and Pseudomonas aeruginosa (MIC of 6 μmol/L). nih.gov Similarly, the 4-fluorophenyl derivative was also highly effective against the same panel of bacteria. nih.gov The antibacterial activity of these compounds is often compared to standard antibiotics like Ampicillin.

Table 1: In Vitro Antibacterial Activity (MIC, μmol/L) of Selected Pyrido[2,3-d]pyrimidine Derivatives

| Compound | Substituent (Aryl) | S. aureus (Gram +) | B. subtilis (Gram +) | E. coli (Gram -) | P. aeruginosa (Gram -) | Reference |

|---|---|---|---|---|---|---|

| 7c | 4-Cl-C₆H₄ | 4 | 4 | 6 | 6 | nih.gov |

| 7d | 4-F-C₆H₄ | 4 | 6 | 6 | 8 | nih.gov |

| 7e | 4-NO₂-C₆H₄ | 8 | 8 | 10 | 12 | nih.gov |

| Ampicillin | - | 4 | 6 | 4 | 8 | nih.gov |

This table is interactive. You can sort and filter the data.

The structure-activity relationship suggests that the nature of the aryl substituent at the 5-position plays a crucial role in the antibacterial potency of these fused pyrimidine derivatives.

The same series of 7-amino-6-(1,3-benzothiazol-2-yl)-5-(aryl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one derivatives was also tested for antifungal activity. nih.gov Many of these compounds showed moderate to good inhibitory activity against fungal strains such as Candida albicans, Aspergillus flavus, and Ganoderma lucidum. nih.govnih.gov

In particular, a pyrrolo[2,1-b] researchgate.netucl.ac.ukbenzothiazole derivative, synthesized from related starting materials, demonstrated more potent activity against Candida albicans and Ganoderma lucidum than the standard antifungal drug Fluconazole. nih.gov Some thienopyrimidine derivatives have also been evaluated for their antifungal properties. nih.gov The search for new antifungal agents is driven by the rise in fungal infections, especially in immunocompromised patients. nih.gov

Table 2: In Vitro Antifungal Activity (MIC, μmol/L) of Selected Pyrido[2,3-d]pyrimidine Derivatives

| Compound | Substituent (Aryl) | Candida albicans | Aspergillus flavus | Ganoderma lucidum | Reference |

|---|---|---|---|---|---|

| 7c | 4-Cl-C₆H₄ | 10 | 12 | 10 | nih.gov |

| 7d | 4-F-C₆H₄ | 8 | 10 | 8 | nih.gov |

| 7e | 4-NO₂-C₆H₄ | 12 | 14 | 12 | nih.gov |

| Fluconazole | - | 8 | 10 | 8 | nih.gov |

This table is interactive. You can sort and filter the data.

Derivatives of pyrimidine have emerged as a promising class of compounds in the search for new treatments for tuberculosis. Research has focused on the synthesis of pyrimidine hybrids to evaluate their efficacy against Mycobacterium tuberculosis (Mtb), including multi-drug resistant strains. nih.gov

In one study, a series of benzothiazole-pyrimidine hybrids were designed and synthesized. The lead compound, a benzothiazolyl pyrimidine, showed moderate activity with a MIC of 3.9 µg/mL against a drug-sensitive strain of Mtb. nih.gov Structural modifications, such as introducing lipophilic N-benzyl groups onto the pyrimidine ring, led to a significant increase in anti-tubercular activity, with one derivative showing a MIC of 0.24 µg/mL. nih.gov Fusing a quinazolino moiety to the pyrimidine ring also markedly enhanced the activity. nih.gov Other research has identified pyridopyrimidine derivatives that target the dUTPase enzyme in M. tuberculosis, which is essential for its nucleotide biosynthesis pathway. nih.gov Thieno[2,3-d]pyrimidine (B153573) derivatives have also been found to suppress the growth of Mycobacterium smegmatis by inhibiting the QcrB enzyme. ucl.ac.uk

Table 3: In Vitro Antimycobacterial Activity of Selected Benzothiazole-Pyrimidine Hybrids against M. tuberculosis (ATCC 25177)

| Compound | Modification | MIC (µg/mL) | Reference |

|---|---|---|---|

| 4 | Lead Compound | 3.9 | nih.gov |

| 5b | N-ethoxycarbonylmethyl substituent | 1.95 | nih.gov |

| 5c | N-benzyl substituent | 0.24 | nih.gov |

| 12 | Fused quinazolino ring | 0.98 | nih.gov |

| Isoniazid (INH) | Standard Drug | 0.04 | nih.gov |

This table is interactive. You can sort and filter the data.

Anticancer and Antitumor Research (In Vitro Studies)

The structural analogy of pyrimidines to the bases of DNA and RNA makes them prime candidates for the development of anticancer agents. Their derivatives are often investigated for their ability to interfere with the life cycle of cancer cells.

A multitude of studies have reported the in vitro cytotoxic effects of various pyrimidine derivatives against a panel of human cancer cell lines. For example, novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid were synthesized and evaluated. One compound, 7b , demonstrated potent cytotoxic activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with IC₅₀ values of 0.48 µM and 0.74 µM, respectively. rsc.org

Similarly, microwave-assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives yielded compounds with cytotoxic activity against HCT116 (colon cancer) and MCF-7 cell lines. nih.gov The derivative 6 , which incorporates a bromophenyl piperazine (B1678402) moiety, showed the highest activity with EC₅₀ values of 89.24 µM on HCT116 and 89.37 µM on MCF-7 cells. nih.gov Further research on thieno[2,3-d]pyrimidine derivatives also revealed significant cytotoxic effects. A chloro-acetohydrazide derivative of thienopyrimidine showed potent effects against MCF-7 and HepG-2 (liver cancer) cell lines, with IC₅₀ values of 7.301 µM and 5.3 µM, respectively. nih.gov

Table 4: In Vitro Cytotoxic Activity (IC₅₀/EC₅₀, µM) of Selected Pyrimidine Derivatives on Cancer Cell Lines

| Compound | Derivative Class | Cancer Cell Line | IC₅₀/EC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 7b | Ursolic acid-pyrimidine | MCF-7 | 0.48 | rsc.org |

| 7b | Ursolic acid-pyrimidine | HeLa | 0.74 | rsc.org |

| 6 | 2-amino-4-chloro-pyrimidine | HCT116 | 89.24 | nih.gov |

| 6 | 2-amino-4-chloro-pyrimidine | MCF-7 | 89.37 | nih.gov |

| 5 | Thieno[2,3-d]pyrimidine | MCF-7 | 7.301 | nih.gov |

| 5 | Thieno[2,3-d]pyrimidine | HepG-2 | 5.3 | nih.gov |

| 8 | Thieno[2,3-d]pyrimidine | MCF-7 | 4.132 | nih.gov |

| 8 | Thieno[2,3-d]pyrimidine | HepG-2 | 3.3 | nih.gov |

| Doxorubicin | Standard Drug | MCF-7 | 0.81 | rsc.org |

This table is interactive. You can sort and filter the data.

The anticancer activity of pyrimidine derivatives is frequently attributed to their role as antimetabolites that interfere with nucleic acid biosynthesis. researchgate.net By mimicking endogenous pyrimidines, these compounds can inhibit key enzymes involved in the synthesis of nucleotides, thereby halting DNA and RNA production and leading to cell death. nih.govresearchgate.net

Several mechanisms have been proposed for pyrimidine derivatives. They can function as antifolates or inhibit crucial enzymes like topoisomerase IIα, which leads to DNA double-strand breaks and apoptosis. nih.gov Certain thieno[2,3-d]pyrimidine derivatives have been identified as inhibitors of thymidylate synthase, an enzyme critical for the de novo synthesis of deoxythymidine monophosphate (dTMP). researchgate.net Other pyrimidine-based antimetabolites are known to inhibit enzymes in the de novo pyrimidine synthesis pathway, such as CTP synthetase and orotidylate decarboxylase (ODC), leading to a depletion of necessary nucleotides for cell proliferation. researchgate.net The anticancer drug 5-fluorouracil, a pyrimidine analogue, exerts its effect after being converted into metabolites that inhibit thymidylate synthase and can be incorporated into RNA and DNA. researchgate.net The development of new pyrimidine derivatives often aims to exploit these biochemical pathways for more selective and effective anticancer therapies. nih.gov

Enzyme Inhibition Studies (Biochemical Assays)

The ability of this compound derivatives to inhibit specific enzymes is a key area of pharmacological investigation. These interactions are fundamental to their potential therapeutic applications.

Cyclooxygenase (COX-1/COX-2) Enzyme Inhibition

The mechanism of action for many pyrimidine-based anti-inflammatory agents involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins. nih.gov Research into various pyrimidine derivatives has revealed a capacity for selective inhibition of these enzymes.

A study on novel cyanopyrimidine hybrids identified compounds with potent COX-2 inhibitory activity. Specifically, compounds 3b , 5b , and 5d demonstrated IC₅₀ values that were comparable to the standard drug Celecoxib (B62257). nih.gov Similarly, another investigation into a series of pyrimidine derivatives, designated L1 and L2 , found they exhibited high selectivity in inhibiting COX-2 over COX-1, with performance comparable to the established anti-inflammatory agent meloxicam. mdpi.comnih.gov

Further research on spiro pyrrolo[3,4-d]pyrimidine derivatives showed that compounds 11 and 6 were powerful and selective COX-2 inhibitors, with selectivity indices of 175 and 129.21, respectively, far exceeding that of the reference drug celecoxib (31.52). rsc.org These findings underscore the potential of the pyrimidine scaffold to create highly selective COX-2 inhibitors. nih.govmdpi.comrsc.org

Table 1: COX-2 Inhibition by Pyrimidine Derivatives

| Compound Series | Specific Compound | Inhibitory Activity (IC₅₀) | Selectivity Index (SI) for COX-2 | Reference Compound |

|---|---|---|---|---|

| Cyanopyrimidine Hybrids | 3b, 5b, 5d | Comparable to Celecoxib | Not specified | Celecoxib, Nimesulide |

| Pyrimidine Derivatives | L1, L2 | Comparable to Meloxicam | High selectivity for COX-2 | Meloxicam, Piroxicam |

| Spiro Pyrrolo[3,4-d]pyrimidines | 11 | Not specified | 175 | Celecoxib (SI: 31.52) |

| Spiro Pyrrolo[3,4-d]pyrimidines | 6 | Not specified | 129.21 | Celecoxib (SI: 31.52) |

Carbonic Anhydrase (CA) Isozyme Inhibition

Derivatives of pyrimidine and related heterocyclic structures have been investigated for their ability to inhibit carbonic anhydrase (CA) isozymes. These enzymes play a critical role in various physiological processes.

Studies on pyrazolo[3,4-d]pyrimidine analogs revealed potent inhibitory effects against human carbonic anhydrase I (hCA I) and II (hCA II), with Kᵢ (inhibition constant) values ranging from 60.32 to 300.00 nM for hCA I and 64.21 to 307.70 nM for hCA II. researchgate.net In a separate study, ureidobenzenesulfonamides demonstrated significant inhibitory activity against multiple CA isoforms, with Kᵢ values against hCA I ranging from 0.75 nM to 1972 nM and against hCA II from 0.09 to 56 nM. researchgate.net These compounds also showed potent inhibition of the tumor-associated isoforms hCA IX and hCA XII. researchgate.net

While direct studies on this compound are limited, the data from structurally related pyrimidine-fused heterocycles suggest that this chemical class is a promising source of CA inhibitors.

Table 2: Inhibition of Carbonic Anhydrase (CA) Isozymes by Pyrimidine Analogs

| Compound Series | Target Isozyme | Inhibition Constant (Kᵢ) Range |

|---|---|---|

| Pyrazolo[3,4-d]pyrimidine Analogs | hCA I | 60.32 - 300.00 nM |

| hCA II | 64.21 - 307.70 nM | |

| Ureidobenzenesulfonamides | hCA I | 0.75 - 1972 nM |

| hCA II | 0.09 - 56 nM | |

| hCA IX | 15.9 - 67.6 nM | |

| hCA XII | 16.7 - 65.7 nM |

Epidermal Growth Factor Receptor (EGFR) and cGMP Phosphodiesterase Inhibition

The pyrimidine scaffold is a key component of several inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a protein often overexpressed in various cancers.

Two pyrimidopyrimidine derivatives, BIBX1382 and BIBU1361 , have been identified as selective EGFR kinase inhibitors. acs.org These molecules effectively block the activity of EGFR without significantly affecting other tyrosine kinases. acs.org Mechanistically, BIBU1361 was shown to prevent the epidermal growth factor-induced phosphorylation of EGFR and subsequent downstream signaling pathways. acs.org This inhibition of EGFR activity was observed to potently block thymidine (B127349) incorporation in EGFR-expressing cells, with half-maximally effective doses in the nanomolar range. acs.org

Information regarding the specific inhibition of cGMP phosphodiesterase by this compound derivatives is not extensively detailed in the available research.

Inhibition of Immune-Induced Nitric Oxide (NO) Generation

Pyrimidine derivatives have been shown to modulate inflammatory pathways by inhibiting the production of nitric oxide (NO), a key signaling molecule in the immune response.

A series of 5-substituted 2-amino-4,6-dichloropyrimidines were found to inhibit immune-activated NO production in mouse peritoneal cells. The most potent among them was 5-fluoro-2-amino-4,6-dichloropyrimidine , which exhibited an IC₅₀ of 2 µM. Other derivatives in this series showed IC₅₀ values in the range of 9-36 µM. rsc.org

In another study, compounds based on a 5-nitropyrimidine-2,4-dione structure were evaluated for their ability to inhibit NO production. Compound 36 from this series was a notable inhibitor of NO production in lipopolysaccharide-induced RAW 264.7 cells, with an IC₅₀ of 8.6 μM, and also inhibited inducible nitric oxide synthase (iNOS) activity with an IC₅₀ of 6.2 μM. nih.gov

Table 3: Inhibition of Nitric Oxide (NO) Production by Pyrimidine Derivatives

| Compound Series | Specific Compound | Target/Assay | Inhibitory Concentration (IC₅₀) |

|---|---|---|---|

| 5-substituted 2-amino-4,6-dichloropyrimidines | 5-fluoro-2-amino-4,6-dichloropyrimidine | Immune-activated NO production | 2 µM |

| Other derivatives | Immune-activated NO production | 9 - 36 µM | |

| 5-nitropyrimidine-2,4-dione analogues | Compound 36 | NO production (RAW 264.7 cells) | 8.6 µM |

| iNOS activity | 6.2 µM |

Other Mechanistic Biological Activity Research

Beyond direct enzyme inhibition, derivatives of this compound have been explored for other biological activities, particularly in the realm of anti-infective agents.

Antiviral Properties and Mechanisms

The pyrimidine and thienopyrimidine cores are integral to various compounds with demonstrated antiviral activity. Research has identified their potential to inhibit viral replication through different mechanisms.

Thienopyrimidine derivatives have been synthesized and evaluated as potential agents against HIV-1. nih.gov Additionally, novel pyrimidine thioglycosides have been synthesized as analogues of antiviral drugs and tested against SARS-CoV-2 and the avian influenza H5N1 virus. acs.org In studies against H5N1, pyrimidine derivatives incorporating N-phenyl and N-(4-chlorophenyl) moieties showed potent activity. acs.org The attachment of sugar moieties to the pyrimidine structure, particularly deprotected sugars, was found to enhance inhibitory activity against the H5N1 virus. acs.org

The mechanism of action for some thienopyrimidine derivatives has been linked to the inhibition of tubulin polymerization, a process vital for cell division and potentially for viral replication. researchgate.net Other related compounds, thieno[2,3-d]pyrimidine derivatives, have been investigated as inhibitors of falcipain-2, a cysteine protease essential for the development of the P. falciparum parasite, suggesting a potential mechanism for antiparasitic action that could share principles with antiviral strategies targeting viral proteases. nih.gov

Anti-inflammatory and Analgesic Effects (Mechanism-Based)

The anti-inflammatory and analgesic properties of pyrimidine derivatives are often linked to their interaction with key inflammatory mediators. Research suggests that these compounds can modulate the activity of enzymes and signaling pathways involved in the inflammatory cascade, leading to a reduction in inflammation and associated pain.

The primary mechanism of action for many pyrimidine-based anti-inflammatory agents is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. nih.gov These enzymes are responsible for the production of prostaglandins, which are key mediators of inflammation and pain. nih.gov By inhibiting COX enzymes, these derivatives can effectively reduce the synthesis of prostaglandins, thereby exerting their anti-inflammatory effects. nih.gov

Studies have shown that certain pyrimidine derivatives exhibit selective inhibition of COX-2 over COX-1. dntb.gov.uamdpi.com This selectivity is a desirable trait as COX-1 is involved in maintaining the protective lining of the stomach, and its inhibition can lead to gastrointestinal side effects. For instance, in vitro studies have demonstrated that some pyrimidine derivatives show high selectivity towards COX-2, with inhibitory activity comparable to the well-known COX-2 inhibitor, meloxicam. dntb.gov.uamdpi.com

Beyond COX inhibition, the anti-inflammatory effects of pyrimidine derivatives are also attributed to their ability to suppress other crucial inflammatory mediators. These include nitric oxide (NO), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), various cytokines, and chemokines. nih.gov Some derivatives have also been found to inhibit lipoxygenase (LOX), another enzyme involved in the production of pro-inflammatory mediators. researchgate.netnih.govmdpi.com

The analgesic effects of these compounds are closely tied to their anti-inflammatory actions. By reducing inflammation, they alleviate pain at the site of injury or inflammation. Some pyrimidine derivatives have demonstrated analgesic activity comparable to standard drugs like acetylsalicylic acid in preclinical models. researchgate.net

Table 1: Investigated Anti-inflammatory and Analgesic Mechanisms of Pyrimidine Derivatives

| Derivative Type | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine derivatives | COX enzyme inhibition | Suppressed the activity of COX enzymes, leading to reduced PGE2 production. | nih.gov |

| Thieno[2,3-d]pyrimidine derivatives | COX inhibition, Analgesic activity | Showed anti-inflammatory and analgesic activities comparable to indomethacin (B1671933) and acetylsalicylic acid. | researchgate.net |

| Pyrimidine derivatives L1 and L2 | Selective COX-2 inhibition, ROS reduction | Exhibited high selectivity towards COX-2 and reduced reactive oxygen species (ROS) levels. | dntb.gov.uamdpi.com |

| Pyrimidine derivatives | Lipoxygenase (LOX) inhibition | Demonstrated potent inhibition of lipoxygenase. | nih.govmdpi.com |

| Amino derivatives of diaryl pyrimidines | Anti-inflammatory activity | Showed protective activity against LPS-induced acute lung injury. | mdpi.com |

Antihypertensive and Antiallergic Investigations

The therapeutic potential of pyrimidine derivatives extends to the management of hypertension and allergic reactions. Research in these areas has focused on identifying the underlying mechanisms that contribute to their pharmacological effects.

In the context of hypertension, certain pyrimidine derivatives have been investigated as calcium channel blockers. researchgate.netmdpi.com By blocking calcium channels, these compounds can induce relaxation of the smooth muscle in blood vessels, leading to vasodilation and a subsequent reduction in blood pressure. researchgate.net Some newly synthesized pyrimidine derivatives, designed as bioisosteres of nifedipine, have shown promising antihypertensive activity in preclinical studies. researchgate.netmdpi.comresearchgate.net For instance, certain derivatives were found to cause a significant decrease in the mean arterial blood pressure in rabbits. researchgate.netscispace.com Furthermore, histopathological studies have indicated that some of these compounds may lower blood pressure by activating the expression of endothelial nitric oxide synthase (eNOS) in the aorta. researchgate.netscispace.com

The antiallergic potential of pyrimidine derivatives has also been explored, with studies focusing on their ability to modulate the immune response in allergic reactions. nih.govcapes.gov.brtsijournals.com One area of investigation is the inhibition of histamine (B1213489) release from mast cells. nih.govcapes.gov.br Histamine is a key mediator of allergic symptoms, and its inhibition can help alleviate the manifestations of an allergic reaction. Novel pyrimidine bis-glycolic amide derivatives have shown moderate inhibitory activity in the rat passive cutaneous anaphylaxis (PCA) assay, a model for allergic reactions. nih.govcapes.gov.br Interestingly, the structure of these derivatives appears to be crucial for their activity, with the presence of both an amide carbonyl group and an oxygen atom at the alpha-position being important for their inhibitory effect on the PCA reaction. nih.gov

Table 2: Investigational Antihypertensive and Antiallergic Activities of Pyrimidine Derivatives

| Derivative Type | Investigated Activity | Mechanism/Key Findings | Reference |

|---|---|---|---|

| Nifedipine-like pyrimidine derivatives | Antihypertensive | Acted as calcium channel blockers, causing vasodilation. Some activated eNOS expression. | researchgate.netmdpi.comscispace.com |

| Tetrahydropyrimidine-2-thione derivatives | Antihypertensive | Showed antihypertensive activity, with some compounds being more potent than nifedipine. | nih.gov |

| 4-Amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazoline derivatives | Antihypertensive | Effective in renal hypertensive rats and showed α-adrenoceptor blocking effects. | acs.org |

| Pyrimidine amide derivatives | Antiallergic | Inhibited the rat passive cutaneous anaphylaxis (PCA) reaction. Did not inhibit histamine release from lung fragments. | nih.govcapes.gov.br |

| Pyrimidine derivatives with piperazine nucleus | Antihistamine | Showed significant antihistamine activity, with fluorine-substituted derivatives showing greater antagonistic activity. | tsijournals.com |

Computational Chemistry and Spectroscopic Analysis of 5 Amino 2 Chloropyrimidine 4 3h Thione and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in providing a theoretical framework for understanding the molecular properties of 5-Amino-2-chloropyrimidine-4(3H)-thione and its analogues at an atomic level. These computational methods allow for the detailed investigation of molecular geometry, electronic characteristics, and reactivity, offering insights that complement and guide experimental findings.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For pyrimidine (B1678525) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G++(d,p), are employed to optimize molecular geometries and predict electronic properties. mdpi.com

Theoretical calculations for pyrimidine analogues, such as 1,3-Dimethyl-5-propionylpyrimidine-2,4,6(1H,3H,5H)-trione, have been performed to optimize the geometry of different tautomeric forms (keto and enol). mdpi.com These studies allow for the comparison of calculated bond lengths and angles with experimental data obtained from X-ray crystallography, often showing good agreement. mdpi.comtandfonline.com For a new pyrido[2,3-d]pyrimidine (B1209978) compound, the conformation of the most stable isomer calculated at room temperature was found to be consistent with the conformation determined by X-ray diffraction. tandfonline.com

A key aspect of electronic structure analysis is the determination of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity and stability. mdpi.comnih.gov For pyrimidine dione derivatives, DFT calculations have been used to evaluate these electronic properties, indicating that compounds with smaller energy gaps are generally more reactive. nih.gov

Table 1: Calculated Geometric and Electronic Parameters for Pyrimidine Analogues using DFT

| Parameter | Compound Analogue | Method/Basis Set | Calculated Value | Reference |

|---|---|---|---|---|

| Bond Length (Å) | ||||

| C=O | 1,3-Dimethyl-5-propionylpyrimidine-2,4,6(1H,3H,5H)-trione (enol) | B3LYP/6-311G++(d,p) | 1.308 | mdpi.com |

| Bond Angle (°) | ||||

| C-N-C | Pyrido[2,3-d]pyrimidine derivative | DFT | Varies | tandfonline.com |

| Electronic Property | ||||

| HOMO-LUMO Gap (eV) | 1,3-Dimethyl-5-propionylpyrimidine-2,4,6(1H,3H,5H)-trione (enol) | B3LYP/6-311G++(d,p) | 5.25 | mdpi.com |

This table is generated based on data from analogous compounds to illustrate the application of DFT.

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of empirical parameters, are crucial for studying the conformational landscape and relative stability of different tautomers and isomers. These calculations have been applied to various aminopyrimidines and related heterocyclic systems. nih.govcuni.cz

For aminopyrimidines, ab initio methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) methods have been used to determine the barriers to internal rotation and inversion of the amino group. nih.gov Such studies are vital for understanding the molecule's flexibility and the planarity of the amino group with respect to the pyrimidine ring.

Tautomerism is a key feature of pyrimidine derivatives containing amino and thione groups. The compound this compound can theoretically exist in several tautomeric forms, including the thione-thiol and amino-imino forms. Ab initio calculations on analogous systems, such as purine and adenine, have been used to determine the relative energies and stabilities of various tautomers in the gas phase and in solution. cuni.cznih.gov These studies consistently show that the relative stability of tautomers can be significantly influenced by the environment. For instance, in studies of 2-mercaptopyrimidine, the thiol tautomer is more stable in the gas phase, while the thione tautomer becomes more stabilized in polar solvents. researchgate.net Similarly, for 4-Amino-2-chloropyrimidine-5-carbonitrile, computational results favored the amino tautomer, with no evidence for the interconversion between amino and imino forms. elsevierpure.com

Table 2: Relative Stability of Tautomers for Analogue Systems from Ab Initio Calculations

| Compound System | Tautomers Compared | Method | Relative Energy (kcal/mol) (Gas Phase) | Predominant Form | Reference |

|---|---|---|---|---|---|

| 2-Thiopyrimidine | Thiol vs. Thione | Ab initio SCRF | 8.165 | Thiol | researchgate.net |

| Adenine | Canonical (amino) vs. Rare (imino) | RI-MP2/TZVPP | 12-19 | Canonical (amino) | cuni.cz |

This table presents data from analogous compounds to demonstrate the use of ab initio methods in stability analysis.

Quantum chemical calculations are also employed to predict the reactivity of molecules through the calculation of various reactivity descriptors. These descriptors, derived from the electronic structure, help in understanding and predicting the sites and pathways of chemical reactions.

For substituted pyrimidines, Quantitative Structure-Activity Relationship (QSAR) studies often use calculated descriptors to correlate molecular structure with biological activity. researchpublish.com Descriptors such as 3D Morse and 2D-Autocorrelation parameters have been used to model the activity of pyrimidine analogues as inhibitors of viral replication. researchpublish.com

Other important reactivity descriptors include the electrophilicity index, HOMO and LUMO energies, and atomic charges on specific atoms. nih.govchemrxiv.org These reactant-only properties can be calculated relatively inexpensively and show strong correlations with reaction barriers. nih.gov For instance, the electrophilicity index and the charge on a target carbon atom can predict the susceptibility of a molecule to nucleophilic attack, a relevant reaction pathway for this compound, particularly at the chlorine-substituted carbon. chemrxiv.org DFT calculations on pyrimidine dione derivatives have evaluated properties like global hardness (η) and softness (σ) to indicate reactivity. nih.gov

Table 3: Common Quantum Chemical Reactivity Descriptors

| Descriptor | Definition | Predicted Property |

|---|---|---|

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital | Electron-donating ability |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and kinetic stability |

| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons | Global electrophilic nature |

| Net Atomic Charge | Calculated charge on an individual atom | Site for nucleophilic or electrophilic attack |

| Global Hardness (η) | Resistance to change in electron distribution | Molecular stability |

| Global Softness (σ) | Reciprocal of hardness | Molecular reactivity |

Advanced Spectroscopic Characterization and Interpretation

Spectroscopic techniques provide essential experimental data for the structural characterization of molecules. The combination of vibrational and nuclear magnetic resonance spectroscopy allows for a comprehensive analysis of functional groups, connectivity, and dynamic processes like tautomerism.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a fundamental tool for identifying functional groups and elucidating the molecular structure of compounds like this compound. Experimental spectra are often interpreted with the aid of theoretical calculations (typically DFT), which predict vibrational frequencies and intensities, allowing for precise vibrational assignments.

For analogous compounds like 4-Amino-2-chloropyrimidine-5-carbonitrile, experimental FT-IR and Raman spectra have been recorded and analyzed in detail. elsevierpure.com The vibrational assignments are made by comparing the experimental wavenumbers with scaled theoretical values obtained from DFT calculations. elsevierpure.com

Key vibrational modes expected for this compound include:

N-H stretching: The amino group (NH₂) typically shows symmetric and asymmetric stretching vibrations. In studies of 2-aminopyridine, these modes are observed in the 3300-3500 cm⁻¹ region.

N-H bending: The scissoring vibration of the amino group is expected around 1600-1650 cm⁻¹.

C=S stretching: The thione group (C=S) vibration is a key marker. In pyrimidine-2-thione, this mode is assigned in the region of 750 cm⁻¹. researchgate.net

Pyrimidine ring vibrations: The stretching and deformation modes of the pyrimidine ring (C=C, C-N, C-H) appear in the fingerprint region (typically 1000-1600 cm⁻¹).

C-Cl stretching: The carbon-chlorine stretching vibration is expected at lower frequencies.

The combination of IR and Raman spectroscopy is powerful because vibrational modes can be IR-active, Raman-active, or both, providing complementary information. rsc.org

Table 4: Vibrational Wavenumber Assignments for the Analogue 4-Amino-2-chloropyrimidine-5-carbonitrile

| Wavenumber (cm⁻¹) FT-IR | Wavenumber (cm⁻¹) Raman | Assignment |

|---|---|---|

| 3438 | 3440 | νas(NH₂) - Asymmetric NH₂ stretching |

| 3340 | 3342 | νs(NH₂) - Symmetric NH₂ stretching |

| 2225 | 2227 | ν(C≡N) - Nitrile stretching |

| 1658 | 1655 | δ(NH₂) - NH₂ scissoring |

| 1590 | 1592 | Ring stretching |

| 1475 | 1478 | Ring stretching |

| 1255 | 1256 | δ(C-H) - In-plane C-H bending |

| 805 | 805 | Ring breathing |

This table is adapted from literature data on a closely related analogue to illustrate typical vibrational modes. elsevierpure.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise molecular structure and investigating dynamic equilibria, such as tautomerism, in solution. 1H, 13C, and sometimes 15N NMR experiments provide detailed information about the chemical environment of each nucleus.

The primary application of NMR for this compound and its analogues is the study of thione-thiol and amino-imino tautomerism. researchgate.netnih.gov The chemical shifts of protons and carbons are highly sensitive to the tautomeric form. For instance, the proton in a thiol group (S-H) would have a distinct chemical shift compared to the proton on a ring nitrogen in the thione form (N-H). Similarly, the 13C chemical shift of the carbon in a C=S double bond (thione) is significantly different from that in a C-S single bond (thiol).

Studies on mercaptopyridines and mercaptopyrimidines have shown that the position of the thione-thiol equilibrium is highly dependent on the solvent. researchgate.netcdnsciencepub.com In nonpolar solvents, the thiol form often predominates, while polar solvents tend to favor the thione form. cdnsciencepub.com NMR experiments conducted in various solvents (e.g., CDCl₃, DMSO-d₆) can therefore be used to probe these solvent effects. nih.gov For N-substituted pyrimidinamines, spectroscopic studies including 1H NMR have been used to show that the equilibrium favors the amino form over the imino form. nih.gov

Table 5: Expected NMR Chemical Shift Characteristics for Tautomeric Forms of Pyrimidine-thione Analogues

| Tautomeric Form | Nucleus | Expected Chemical Shift Range (ppm) | Comments |

|---|---|---|---|

| Thione Form | |||

| N-H | 12 - 14 | Broad signal, deshielded due to hydrogen bonding and proximity to C=S group. | |

| C=S | 180 - 210 | Highly deshielded carbon, characteristic of a thione group. | |

| Aromatic C-H | 7 - 8.5 | Typical aromatic region. | |

| Thiol Form | |||

| S-H | 3 - 7 | Variable and often broad signal, position is concentration and solvent dependent. | |

| C-S | 110 - 140 | Shielded relative to the C=S carbon. |

This table provides generalized expected chemical shift ranges based on principles and data from analogous heterocyclic thione/thiol systems.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry serves as a critical analytical technique for confirming the molecular weight of this compound and for elucidating its structural characteristics through the analysis of its fragmentation pathways. The electron impact (EI) mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion peak would be observed, with the M+2 peak having an intensity of approximately one-third of the M+ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of pyrimidine derivatives in mass spectrometry often follows predictable pathways, involving the cleavage of bonds and the loss of small neutral molecules or radicals. For this compound, the fragmentation process is initiated by the ionization of the molecule, typically by removing an electron, to form a molecular ion (M⁺˙). The subsequent fragmentation of this molecular ion can provide valuable structural information.

A plausible fragmentation pathway for this compound would likely involve the initial loss of a chlorine radical (Cl˙) or a hydrogen chloride molecule (HCl). The loss of a chlorine atom is a common fragmentation pathway for chloro-substituted heterocyclic compounds. Another probable initial fragmentation step is the elimination of the amino group (-NH₂) as a radical.

Further fragmentation could involve the cleavage of the pyrimidine ring itself. The decomposition of the heterocyclic ring can lead to the formation of various smaller fragment ions. For instance, the loss of a cyanamide molecule (H₂NCN) or hydrogen isothiocyanate (HNCS) are plausible fragmentation routes for pyrimidine thiones. The specific fragmentation pattern and the relative abundance of the fragment ions can be influenced by the ionization energy and the specific mass spectrometry technique employed.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment | Plausible Neutral Loss |

|---|---|---|

| M⁺˙ | [C₄H₃ClN₄S]⁺˙ | - |

| M+2 | [C₄H₃³⁷ClN₄S]⁺˙ | - |

| M - 35 | [C₄H₃N₄S]⁺ | Cl˙ |

| M - 17 | [C₄H₂ClN₃S]⁺ | NH₂˙ |

| M - 27 | [C₃H₂ClN₃S]⁺˙ | HCN |

Computational Approaches to Thione-Thiol Tautomerism

The phenomenon of thione-thiol tautomerism in this compound, where the molecule can exist in equilibrium between the thione (C=S) and thiol (S-H) forms, is a key area of study that can be effectively investigated using computational chemistry methods. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the structural, energetic, and electronic properties of these tautomers. nih.govresearchgate.net

Computational studies allow for a detailed examination of the factors that influence the position of the tautomeric equilibrium, such as the intrinsic stability of each tautomer, the effects of substituents, and the role of the solvent environment. These methods provide insights that are often difficult to obtain through experimental means alone.

Modeling Tautomeric Equilibria and Energy Barriers

Computational modeling is instrumental in determining the relative stabilities of the thione and thiol tautomers of this compound. By calculating the total electronic energies of the optimized geometries of both tautomers, the tautomeric equilibrium constant (KT) can be predicted. Generally, the thione form of pyrimidine derivatives is found to be more stable than the thiol form in the gas phase and in various solvents. nih.govcdnsciencepub.com

The energy difference (ΔE) between the tautomers is a crucial parameter, with a more negative ΔE for the thione form indicating its greater stability. These calculations are typically performed using methods like B3LYP with appropriate basis sets (e.g., 6-31G(d,p) or larger) to ensure accuracy. nih.gov

Furthermore, computational methods can be used to model the transition state connecting the two tautomers, allowing for the calculation of the energy barrier for the tautomeric interconversion. A higher energy barrier suggests a slower rate of interconversion. For intramolecular proton transfer, this barrier can be significant. acs.org

Table 2: Illustrative Computational Data for Thione-Thiol Tautomerism

| Parameter | Thione Tautomer | Thiol Tautomer | Transition State |

|---|---|---|---|

| Relative Energy (kcal/mol) | 0.00 | +5.8 | +35.2 |

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the type of data generated from computational studies.

Atomic Charge Calculations and Their Influence on Tautomeric Forms

The distribution of atomic charges within the thione and thiol tautomers plays a significant role in their relative stabilities and reactivity. Computational methods, such as Natural Bond Orbital (NBO) analysis, can provide detailed information about the charge distribution and orbital interactions within the molecules. nih.govwikipedia.orgresearchgate.net

NBO analysis allows for the calculation of natural atomic charges, which reflect the electron density around each atom. wisc.edu In the thione tautomer, the sulfur atom is expected to carry a partial negative charge, while in the thiol tautomer, the sulfur atom is bonded to a hydrogen and will have a different charge distribution. The distribution of charges in the pyrimidine ring is also altered between the two tautomers.

These atomic charges influence the electrostatic potential of the molecule and can affect intermolecular interactions, such as hydrogen bonding, which in turn can impact the tautomeric equilibrium in different environments. The charge distribution can also provide insights into the reactivity of the different tautomeric forms, indicating sites that are more susceptible to nucleophilic or electrophilic attack. The study of these electronic properties through computational means is essential for a comprehensive understanding of the chemical behavior of this compound and its analogues. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

Future Research Directions and Translational Academic Perspectives

Development of Novel and Efficient Synthetic Routes

The future development of therapeutic agents and functional materials based on 5-Amino-2-chloropyrimidine-4(3H)-thione is contingent upon the establishment of efficient and scalable synthetic methodologies. While direct synthetic routes for this specific molecule are not extensively reported in current literature, strategies can be extrapolated from the synthesis of structurally related pyrimidines.

Future research should focus on multi-component reactions, which offer the advantage of assembling complex molecules from simple precursors in a single step, thereby increasing efficiency and reducing waste. For instance, a potential route could involve the condensation of a suitable three-carbon precursor with thiourea (B124793), followed by chlorination and amination steps. The exploration of microwave-assisted organic synthesis could also be a fruitful avenue, as it has been shown to accelerate reaction times and improve yields for the synthesis of other 2-amino-4-chloro-pyrimidine derivatives. sigmaaldrich.com The development of a robust and high-yielding synthesis will be the gateway to unlocking the full potential of this compound.

Rational Design and Synthesis of Highly Potent and Selective Derivatives for Specific Biochemical Targets

The inherent structural features of This compound make it an attractive scaffold for the rational design of new bioactive molecules. The amino and chloro substituents provide vectors for chemical modification, allowing for the fine-tuning of steric and electronic properties to achieve high potency and selectivity for specific biological targets.

Drawing parallels from existing research on pyrimidine (B1678525) derivatives, future work could explore the synthesis of derivatives targeting a range of diseases. For example, various substituted pyrimidines have demonstrated significant anticancer activity. sigmaaldrich.commdpi.com By modifying the amino and chloro positions of the core structure, it may be possible to develop novel kinase inhibitors or agents that induce apoptosis in cancer cells. Furthermore, the thione group offers a unique site for derivatization, potentially leading to compounds with novel mechanisms of action.

Below is a table of related pyrimidine derivatives and their reported biological activities, illustrating the potential therapeutic applications for derivatives of This compound .

| Compound Name | Reported Biological Activity |

| 2-amino-4-chloro-pyrimidine derivatives | Anticancer, potential COVID-19 inhibition sigmaaldrich.com |

| 5-aryl ethylidene aminopyrimidine-2,4-diones | Dual BRD4 and PLK1 inhibitors, cytotoxic against various cancer cell lines mdpi.com |

| 5-aryl ethylidene amino-2-substituted thiopyrimidine-4-ones | Dual BRD4 and PLK1 inhibitors, cytotoxic against various cancer cell lines mdpi.com |

| 6-aryl pteridines | Dual BRD4 and PLK1 inhibitors, cytotoxic against various cancer cell lines mdpi.com |

In-depth Mechanistic Studies of Biological Interactions at the Molecular Level

A critical aspect of future research will be to elucidate the mechanisms by which derivatives of This compound exert their biological effects. Understanding these interactions at a molecular level is paramount for optimizing lead compounds and developing safer, more effective drugs.

Future investigations should employ a combination of biochemical assays and structural biology techniques to identify specific molecular targets. For instance, if derivatives show promise as anticancer agents, studies could focus on their ability to inhibit specific kinases, disrupt protein-protein interactions, or induce apoptosis through pathways such as the PI3K/Akt signaling pathway. Techniques such as X-ray crystallography and cryo-electron microscopy could provide detailed atomic-level insights into how these molecules bind to their targets, guiding further structure-based drug design efforts.

Exploration of this compound in Materials Science or Catalyst Development

The application of pyrimidine derivatives extends beyond medicine into the realm of materials science and catalysis. The unique electronic and coordination properties of the This compound scaffold suggest its potential utility in these fields.